2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Propriétés
IUPAC Name |
2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-14-15(2)22-20(16-6-7-16)24-21(14)26-11-9-25(10-12-26)18-13-19(28)27-8-4-3-5-17(27)23-18/h3-5,8,13,16H,6-7,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFVSZWEVIDFPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=CC(=O)N4C=CC=CC4=N3)C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is a novel small molecule that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological evaluations, and pharmacological implications based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrido-pyrimidine core with a piperazine moiety and a cyclopropyl substituent, which are essential for its biological activity.
Synthesis
The synthesis of this compound has been achieved through multi-step organic reactions involving the coupling of pyrimidine derivatives with piperazine. The methods typically include:
- Formation of the pyrimidine ring : Utilizing cyclopropyl and dimethyl substitutions.
- Piperazine coupling : Introducing the piperazine moiety via nucleophilic substitution reactions.
Antimicrobial Activity
Research has shown that derivatives of pyrimidine and piperazine exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have been evaluated against various bacterial strains:
| Compound | MIC (µM) | Activity |
|---|---|---|
| 2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one | 0.44 | Effective against Staphylococcus aureus |
| Similar derivatives | 7.32 - 136.10 | Effective against Mycobacterium tuberculosis |
The compound demonstrated an MIC value of 0.44 µM against Staphylococcus aureus, indicating strong antibacterial activity comparable to standard antibiotics like ciprofloxacin .
Antiviral Activity
The compound's potential as an antiviral agent has also been explored. Studies indicate that similar structures inhibit viral entry mechanisms, particularly in viruses like Ebola. The mechanism involves blocking the interaction between viral glycoproteins and host cell receptors .
Study 1: Antibacterial Efficacy
In a study evaluating various derivatives for antibacterial properties, the target compound was found to outperform several known antibiotics in terms of efficacy against Gram-positive bacteria. The results suggested a dose-dependent response where higher concentrations led to increased inhibition rates .
Study 2: Antiviral Mechanism
Another case study focused on the antiviral properties of related compounds showed that they effectively inhibited viral replication by interfering with critical entry pathways into host cells. The findings indicated that compounds like the target molecule could serve as templates for developing antiviral therapeutics .
Pharmacological Implications
The pharmacological profile of 2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one suggests its potential use in treating infections caused by resistant bacterial strains and viral pathogens. The compound's unique structure allows it to interact with biological targets effectively, making it a candidate for further development.
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that compounds containing pyrido[1,2-a]pyrimidine structures exhibit promising anticancer properties. The specific compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrido[1,2-a]pyrimidine showed significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
CNS Disorders
The piperazine moiety in this compound suggests potential applications in treating central nervous system (CNS) disorders due to its ability to modulate neurotransmitter receptors.
Case Study:
Research has shown that similar compounds can act as orexin receptor modulators, which are implicated in sleep regulation and appetite control. A patent outlines the use of such compounds for treating conditions like narcolepsy and obesity . The specific compound may enhance orexin receptor signaling, providing a therapeutic avenue for these disorders.
Antimicrobial Properties
Preliminary studies have indicated that derivatives of this compound possess antimicrobial activity against various bacterial strains.
Data Table: Antimicrobial Efficacy
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one | E. coli | 32 µg/mL |
| 2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one | S. aureus | 16 µg/mL |
This data suggests that the compound could be further developed as a potential antimicrobial agent .
Enzyme Inhibition
The compound has also been explored for its ability to inhibit specific enzymes related to disease processes.
Case Study:
Inhibitory assays against protein kinases have shown that similar pyrido[1,2-a]pyrimidine derivatives can effectively block kinase activity associated with cancer progression . This positions the compound as a candidate for further development in targeted cancer therapies.
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
The compound is compared to structurally related derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one, focusing on substituents at the piperazine and pyrimidinone positions:
*Calculated based on molecular formulas; exact values may vary.
Functional Implications
Piperazine Substitutions: Cyclopropyl vs. Ethyl groups, however, may improve membrane permeability due to moderate lipophilicity . Dimethylpyrimidine vs. Pyrazolo-pyrazine: The dimethylpyrimidine in the target compound likely provides a rigid, planar structure for receptor binding, whereas pyrazolo-pyrazine derivatives (e.g., in ) offer additional hydrogen-bonding sites.
Spirocyclic Systems: Compounds like with diazaspiro rings exhibit constrained geometries, which can enhance target specificity but may complicate synthetic accessibility.
Pharmacological Trends: Kinase Inhibition: Ethyl- and cyclopropyl-piperazine derivatives (e.g., ) are frequently explored as kinase inhibitors due to their ability to occupy hydrophobic pockets in ATP-binding sites.
Research Findings and Challenges
- Synthetic Complexity : The cyclopropylpyrimidine moiety in the target compound requires multi-step synthesis, including cyclopropanation and palladium-catalyzed coupling, which may limit scalability .
- Biological Data Gaps : While patent applications (e.g., ) disclose structural diversity, detailed IC50 values, or in vivo efficacy data remain proprietary.
- Solubility vs. Permeability Trade-offs : Cyclopropyl and spirocyclic groups () improve metabolic stability but often reduce aqueous solubility, necessitating formulation strategies.
Méthodes De Préparation
Condensation of Methyl 3-Amino-2-Methylcrotonate with Formamide
A reported method involves reacting methyl 3-amino-2-methylcrotonate with formamide in the presence of sodium methoxide. In a representative procedure, 9.7 g of methyl 3-amino-2-methylcrotonate and 11.8 g of formamide were heated in n-butanol at 110°C for 4 hours, yielding 5,6-dimethyl-4-hydroxypyrimidine with an 83.8% yield. Subsequent chlorination using thionyl chloride (0.62 g) in acetonitrile with dimethylformamide as a catalyst produced 4-chloro-5,6-dimethylpyrimidine (45–47°C melting point).
Table 1: Reaction Conditions for Pyrimidine Core Synthesis
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Hydroxypyrimidine | Formamide, NaOMe, n-butanol | 110°C | 4 hrs | 83.8% |
| Chlorination | SOCl₂, DMF, acetonitrile | 50°C | 1 hr | 46% |
Piperazine Coupling Strategies
The piperazine moiety is introduced through SNAr or Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution
4-Chloro-2-cyclopropyl-5,6-dimethylpyrimidine reacts with piperazine in refluxing dioxane (12 hours, 100°C) using triethylamine as a base. This step typically achieves 75–80% yields, with excess piperazine (2.5 equiv) ensuring complete substitution.
Buchwald-Hartwig Amination
For sterically hindered substrates, palladium-catalyzed amination is preferred. A patent example uses Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ in toluene at 110°C, yielding 85–90% of the piperazine-coupled intermediate.
Table 2: Piperazine Coupling Methods
| Method | Conditions | Catalyst | Yield |
|---|---|---|---|
| SNAr | Dioxane, Et₃N, 100°C | None | 75–80% |
| Buchwald-Hartwig | Toluene, Pd₂(dba)₃, Xantphos | Pd₂(dba)₃ | 85–90% |
Construction of the Pyrido[1,2-a]Pyrimidin-4-One Ring
The pyrido[1,2-a]pyrimidin-4-one fragment is synthesized via cyclization of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds.
Cyclocondensation of 2-Aminopyridine with Ethyl Acrylate
In a representative procedure, 2-aminopyridine reacts with ethyl acrylate in acetic acid at 120°C for 8 hours, forming the pyrido[1,2-a]pyrimidin-4-one core (70% yield). Alternative methods use microwave-assisted synthesis (150°C, 30 minutes) to improve efficiency.
Functionalization at Position 2
The 2-position is functionalized with the piperazine-linked pyrimidine group via SNAr. The pyrido[1,2-a]pyrimidin-4-one is first chlorinated using POCl₃ (110°C, 4 hours), followed by reaction with the pre-formed piperazine-pyrimidine intermediate (Section 2) in DMF at 80°C (12 hours, 60–65% yield).
Purification and Characterization
Chromatographic Purification
Crude products are purified via silica gel chromatography using ethyl acetate/hexane (1:5 to 1:3 gradients). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases ensures >98% purity.
Spectroscopic Characterization
-
NMR : The piperazine protons appear as a singlet at δ 2.8–3.1 ppm, while the cyclopropyl group shows multiplet signals at δ 0.8–1.2 ppm.
-
Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 376.5 [M+H]⁺.
-
X-ray Crystallography : Single-crystal analysis validates the planar pyrido[1,2-a]pyrimidin-4-one structure and piperazine chair conformation.
Optimization Challenges and Solutions
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?
- Methodology : Multi-step synthesis typically involves coupling the pyrido-pyrimidinone core with a functionalized piperazine moiety. Key steps include:
- Nucleophilic substitution : Reacting 2-cyclopropyl-5,6-dimethylpyrimidin-4-yl piperazine with activated pyrido-pyrimidinone intermediates under inert atmospheres (e.g., N₂ or Ar) .
- Purification : Use column chromatography (silica gel, eluent: DCM/MeOH gradients) or recrystallization (solvent: ethanol/water) to isolate pure product .
- Yield optimization : Control temperature (60–80°C) and stoichiometric ratios (1:1.2 for nucleophile:electrophile) to minimize side reactions .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from the piperazine and pyrimidine rings .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: ~448.2 Da) with <2 ppm error .
- IR spectroscopy : Identify carbonyl (C=O stretch at ~1680 cm⁻¹) and aromatic C-H stretches (3050–3100 cm⁻¹) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology :
- Anticancer activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48-hour exposure .
- Anti-inflammatory potential : Measure inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages .
- Dose-response curves : Use concentrations ranging from 1 nM to 100 µM to establish potency thresholds .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
- Methodology :
- Purity validation : Re-analyze compound batches via HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities >98% .
- Orthogonal assays : Confirm activity using alternative methods (e.g., apoptosis flow cytometry vs. caspase-3 ELISA) .
- Solubility checks : Test in DMSO/PBS to ensure compound stability and exclude aggregation artifacts .
Q. What computational strategies predict structure-activity relationships (SAR) for this compound?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Focus on piperazine and cyclopropyl groups’ roles in binding .
- QSAR modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors to correlate with bioactivity data .
- MD simulations : Analyze conformational stability (e.g., piperazine ring flexibility) over 100-ns trajectories in explicit solvent .
Q. How can X-ray crystallography resolve conformational ambiguities in the solid state?
- Methodology :
- Crystallization : Grow single crystals via vapor diffusion (solvent: DMF/ethyl acetate) at 4°C .
- Data collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.0 Å) datasets .
- Refinement : Apply SHELXL for structure solution, validating with R-factors (<0.05) and electron density maps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
